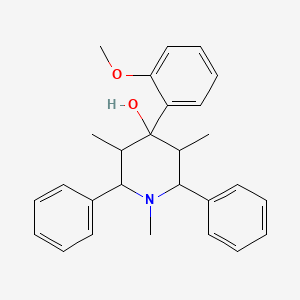
(3,5-dimethyl-1-adamantyl)amine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1-adamantyl)amine nitrate, also known as DMAA nitrate, is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. DMAA nitrate is a stimulant that has been used in the past as a dietary supplement, but its use in this context has been banned in several countries due to safety concerns. Despite this, DMAA nitrate remains an area of interest for researchers due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is not fully understood, but it is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This results in increased energy levels, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been shown to have a variety of biochemical and physiological effects. It can increase heart rate, blood pressure, and respiration rate. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can also increase the release of glucose and fatty acids into the bloodstream, providing the body with additional energy. Additionally, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can increase the production of heat in the body, which can help to improve physical performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate is also highly soluble in water and other polar solvents, making it easy to work with in the lab. However, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate has limitations as well. Its use as a stimulant has been banned in several countries due to safety concerns, and its potential side effects on human health are not fully understood.
Direcciones Futuras
There are several potential future directions for research on (3,5-dimethyl-1-adamantyl)amine nitrate nitrate. One area of interest is its potential applications in the treatment of cognitive disorders such as ADHD. Additionally, (3,5-dimethyl-1-adamantyl)amine nitrate nitrate could be investigated for its potential as a performance-enhancing agent in sports and other physical activities. Further research could also be conducted to better understand the safety concerns associated with (3,5-dimethyl-1-adamantyl)amine nitrate nitrate, and to develop safer and more effective alternatives.
Métodos De Síntesis
The synthesis of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate involves the reaction of 3,5-dimethyladamantane with nitric acid and sulfuric acid. This process yields a white crystalline powder that is soluble in water and other polar solvents. The purity of (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
(3,5-dimethyl-1-adamantyl)amine nitrate nitrate has been used in scientific research to investigate its potential as a stimulant and performance-enhancing agent. Studies have shown that (3,5-dimethyl-1-adamantyl)amine nitrate nitrate can increase energy levels, improve focus, and enhance physical performance. (3,5-dimethyl-1-adamantyl)amine nitrate nitrate has also been investigated for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.
Propiedades
IUPAC Name |
3,5-dimethyladamantan-1-amine;nitric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.HNO3/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;2-1(3)4/h9H,3-8,13H2,1-2H3;(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFRDLXENSKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.[N+](=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-pyridinyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5161995.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5162000.png)
![2-[(4-chlorophenyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5162006.png)

![[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5162026.png)

![9-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5162047.png)
![N-(2,6-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5162051.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5162055.png)
![ethyl (10-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-10H-phenothiazin-2-yl)carbamate dihydrochloride](/img/structure/B5162065.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5162072.png)
![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)